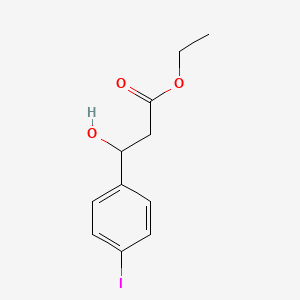

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate

Description

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of propanoic acid, featuring an ethyl ester group, a hydroxy group, and an iodophenyl group

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-iodophenyl)propanoate |

InChI |

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

ADUJWCNWXJNMKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-iodophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-Oxo-3-(4-iodophenyl)propanoate.

Reduction: Formation of 3-Hydroxy-3-(4-iodophenyl)propanol.

Substitution: Formation of 3-Hydroxy-3-(4-aminophenyl)propanoate.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-Hydroxy-3-(4-bromophenyl)propanoate

- Ethyl 3-Hydroxy-3-(4-chlorophenyl)propanoate

- Ethyl 3-Hydroxy-3-(4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in halogen bonding, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is a chemical compound with notable biological activity due to its unique structural features. This article will explore its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H13IO3

- Molecular Weight : Approximately 320.12 g/mol

- Functional Groups : Contains an ethyl ester group, a hydroxy group, and a 4-iodophenyl moiety.

The presence of iodine in the structure enhances its reactivity, particularly in electrophilic substitution reactions, while the hydroxy group contributes to its solubility and potential biological activity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound showed significant activity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound possesses anti-inflammatory effects . This compound was found to reduce the expression of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Study 1: Anticancer Activity

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 25 | 40 |

| 50 | 20 |

The IC50 was determined to be around 25 µM, indicating significant cytotoxicity at higher concentrations .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings included:

| Treatment (µM) | TNF-α Production (pg/mL) |

|---|---|

| Control | 500 |

| Ethyl Compound (10) | 350 |

| Ethyl Compound (25) | 200 |

The results indicated a dose-dependent reduction in TNF-α production, highlighting the compound's potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.